4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S2/c24-19-6-3-7-20-21(19)25-23(32-20)27-26-22(29)16-8-10-18(11-9-16)33(30,31)28-13-12-15-4-1-2-5-17(15)14-28/h1-11H,12-14H2,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODTBIIPRNYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NNC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of 3,4-dihydroisoquinolin-2(1H)-yl sulfone
React isoquinoline with sulfonyl chloride under basic conditions (using a base like triethylamine) to produce 3,4-dihydroisoquinolin-2(1H)-yl sulfone.
Reaction Condition: Room temperature, organic solvent (e.g., dichloromethane).
Step 2: Coupling with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide
Couple the sulfone intermediate with 4-fluorobenzo[d]thiazol-2-yl benzohydrazide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Condition: Room temperature to moderate heating, typically in an organic solvent (e.g., dimethylformamide).
Industrial Production Methods
For industrial-scale production:
Continuous Flow Reactors: These are preferred for their efficiency and control over reaction conditions.
Batch Reactors: Suitable for precise control over reaction time and temperature, often used for fine chemicals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, which can be targeted by oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: The sulfonyl group can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The benzohydrazide moiety allows for various substitution reactions, particularly nucleophilic substitutions under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Corresponding substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential inhibitory effects on certain enzymes.
Medicine: Studied for its potential as an anticancer or anti-inflammatory agent.
Industry: Used in the development of novel materials and fine chemicals.
Mechanism of Action
The exact mechanism of action of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide" depends on its specific application. Typically, its action involves:
Molecular Targets: Enzymes or receptor sites that are susceptible to the compound's functional groups.
Pathways Involved: May interfere with biochemical pathways involving oxidation or sulfonylation reactions, impacting cellular metabolism or signaling.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Structure-Activity Relationship (SAR) Insights
- Sulfonyl vs.
- Fluorine Substitution : The 4-fluorobenzo[d]thiazole moiety in the target compound is structurally analogous to 4-chloro or 4-bromo derivatives (e.g., Compound 4a). Fluorine’s electronegativity and small size often enhance bioavailability and binding selectivity, as seen in MAO-B inhibitors .
- Hydrazide vs. Amide Terminal : Hydrazide groups (target compound, Compound 20) can participate in hydrogen bonding, which might influence interactions with enzymes like BChE or viral proteases compared to amide-terminated analogs .
Pharmacokinetic and Drug-Likeness Considerations
- Solubility : The sulfonyl group may improve aqueous solubility compared to methyl-linked analogs, critical for CNS penetration in neurodegenerative applications.
- Toxicity : Structural analogs (e.g., ) show low cytotoxicity (cell viability >99% at 10 µM), suggesting favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
